1-Aminonaphthalene-2,6-disulfonic acid
Overview
Description
1-Aminonaphthalene-2,6-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and two sulfonic acid groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of various dyes and pigments .
Preparation Methods
The synthesis of 1-aminonaphthalene-2,6-disulfonic acid typically involves the sulfonation of 1-aminonaphthalene. One common method includes the use of oleum (a solution of sulfur trioxide in sulfuric acid) to introduce the sulfonic acid groups at the desired positions on the naphthalene ring . Industrial production methods often involve the use of manganese dioxide and sodium pyrosulfite as sulfonating agents, which react with 7-amino-4-hydroxy-2-naphthalene sulfonic acid under controlled pH and temperature conditions .
Chemical Reactions Analysis
1-Aminonaphthalene-2,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions typically yield aminonaphthol derivatives.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various oxidizing and reducing agents Major products formed from these reactions include naphthoquinones, aminonaphthols, and other substituted naphthalene derivatives.
Scientific Research Applications
1-Aminonaphthalene-2,6-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments, particularly azo dyes.
Biology: The compound is utilized in labeling carbohydrates and other biomolecules for fluorescence studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and analytical techniques.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-2,6-disulfonic acid involves its interaction with various molecular targets. The amino group can form Schiff bases with aldehydes and ketones, while the sulfonic acid groups enhance its solubility and reactivity in aqueous environments. These interactions facilitate its use in dye synthesis and other applications .
Comparison with Similar Compounds
1-Aminonaphthalene-2,6-disulfonic acid can be compared with other aminonaphthalenesulfonic acids, such as:
1-Aminonaphthalene-4-sulfonic acid: Used in the synthesis of acid red dyes.
1-Aminonaphthalene-5-sulfonic acid: Precursor to various naphthol derivatives.
1-Aminonaphthalene-6-sulfonic acid: Used in the production of acid black dyes.
2-Aminonaphthalene-1-sulfonic acid: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers.
Properties
IUPAC Name |
1-aminonaphthalene-2,6-disulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2/c11-10-8-3-2-7(18(12,13)14)5-6(8)1-4-9(10)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFKJMQQFAQJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)S(=O)(=O)O)C=C1S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285074 | |
Record name | 1-Amino-2,6-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901285074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16144-92-6 | |
Record name | 1-Amino-2,6-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16144-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2,6-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901285074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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